EPZ033294 was developed through structure-based drug design, leveraging knowledge of the SMYD2 enzyme's structure and function. It belongs to a class of compounds known as lysine methyltransferase inhibitors, specifically targeting the enzymatic activity associated with histone and non-histone protein methylation. This classification places it among small molecule inhibitors that are being investigated for their therapeutic potential in various malignancies.
The synthesis of EPZ033294 involves several key steps, primarily utilizing fragment-based drug discovery techniques. The compound was synthesized through a series of chemical reactions that include:
The synthesis process typically includes purification steps such as chromatography to isolate the desired compound from by-products. Detailed methodologies can be found in studies focusing on similar inhibitors, which often involve high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
EPZ033294 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with SMYD2. The molecular formula is , and it possesses a molecular weight of approximately 270.33 g/mol.
Key structural features include:
Crystallographic studies have provided insights into its three-dimensional conformation when bound to SMYD2, revealing critical interactions that stabilize the inhibitor-enzyme complex.
EPZ033294 primarily functions through competitive inhibition of SMYD2, disrupting its ability to methylate lysine residues on target proteins. The mechanism involves:
The compound's reactivity profile has been evaluated using various biochemical assays, including enzyme kinetics studies that assess its effectiveness in inhibiting SMYD2-mediated methylation.
The mechanism by which EPZ033294 exerts its effects involves several steps:
Data supporting these mechanisms include biochemical assays demonstrating decreased methylation activity in the presence of EPZ033294.
EPZ033294 exhibits several notable physical and chemical properties:
These properties are crucial for assessing its bioavailability and pharmacokinetic profiles in vivo.
EPZ033294 is primarily investigated for its role as a therapeutic agent in oncology:
SMYD2 features a bilobal structure: the N-terminal lobe houses the catalytic SET domain split by a MYND domain, while the C-terminal lobe contains a tetratricopeptide repeat (TPR) domain. The catalytic cleft includes two targetable pockets: the S-adenosylmethionine (SAM) cofactor-binding site and the substrate-binding groove [5] [10]. EPZ033294 binds competitively in the substrate-binding groove, preventing peptide engagement. Key interactions include:
Table 1: Structural Interactions of EPZ033294 with SMYD2
Binding Region | Residues Involved | Interaction Type | Functional Impact |
---|---|---|---|
Hydrophobic pocket | Val182, Phe184, Leu298 | Van der Waals | Blocks substrate docking |
Catalytic groove | Asp161, Gly173 | Hydrogen bonding | Disrupts catalytic stabilization |
Post-SET domain | Cys268, His270 | Steric hindrance | Abrogates methyl transfer |
EPZ033294 emerged from structure-based drug design (SBDD) leveraging:
Table 2: Key Physicochemical and Pharmacokinetic Properties
Property | Value | Significance |
---|---|---|
Molecular weight | 411.89 g/mol | Optimal for cell penetration |
IC₅₀ (SMYD2) | 3.9 nM | High potency |
IC₅₀ (BTF3me1) | 2.9 nM | Functional intracellular target engagement |
Selectivity index (SMYD3) | >1,000-fold | Minimizes off-target effects |
Lysine methyltransferase inhibitors (KMTis) are categorized by target specificity and mechanism:
Table 3: Classification of EPZ033294 Among KMTis
Category | Mechanism | Examples | EPZ033294 Differentiation |
---|---|---|---|
SAM-competitive | Binds cofactor site | Sinefungin (DOT1L inhibitor) | Substrate-competitive; avoids SAM site limitations |
Substrate-competitive | Blocks peptide groove | AZ505 (SMYD2 inhibitor) | Higher potency (IC₅₀ = 3.9 nM vs. AZ505’s 100 nM) |
Allosteric | Modulates protein conformation | Tazemetostat (EZH2 inhibitor) | N/A (binds catalytic site) |
EPZ033294 falls into the substrate-competitive class, distinct for:
EPZ033294 demonstrates potent inhibition of SMYD2 with an IC₅₀ of 3.9 nM in enzymatic assays, using recombinant human SMYD2 and its substrate BTF3. Selectivity was confirmed via:
In 293T cells, EPZ033294 (0–50 µM) reduced SMYD2-mediated monomethylation of BTF3 (IC₅₀ = 2.9 nM) and p53K370me1. Western blot analysis confirmed dose-dependent inhibition without affecting histone marks like H3K4me3 or H3K27me3 [2] [9].
EPZ033294 complements clinical KMTis by targeting non-histone methylation:
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6